molecular formula C7H6Cl2N2O2 B6358569 Methyl 2-(2,4-dichloropyrimidin-5-yl)acetate CAS No. 1555492-66-4

Methyl 2-(2,4-dichloropyrimidin-5-yl)acetate

Cat. No.: B6358569
CAS No.: 1555492-66-4
M. Wt: 221.04 g/mol
InChI Key: CJJCXTDIISGQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2,4-dichloropyrimidin-5-yl)acetate is an organic compound with the molecular formula C7H6Cl2N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2,4-dichloropyrimidin-5-yl)acetate can be synthesized through several methods. One common method involves the reaction of 2,4-dichloropyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4-dichloropyrimidin-5-yl)acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide or tetrahydrofuran.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Substituted pyrimidine derivatives.

    Hydrolysis: 2-(2,4-dichloropyrimidin-5-yl)acetic acid.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

Methyl 2-(2,4-dichloropyrimidin-5-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(2,4-dichloropyrimidin-5-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate
  • Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate

Uniqueness

Methyl 2-(2,4-dichloropyrimidin-5-yl)acetate is unique due to the specific positioning of the chlorine atoms on the pyrimidine ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable in the synthesis of specific pharmaceuticals and agrochemicals that require precise chemical properties.

Properties

IUPAC Name

methyl 2-(2,4-dichloropyrimidin-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c1-13-5(12)2-4-3-10-7(9)11-6(4)8/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJCXTDIISGQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN=C(N=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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